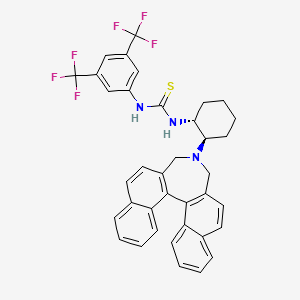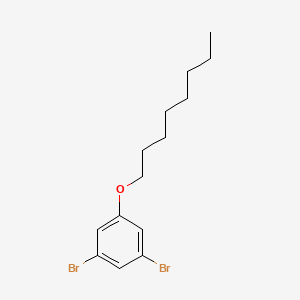![molecular formula C24H29OPSi B6319249 [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane CAS No. 238403-27-5](/img/structure/B6319249.png)
[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane: is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a phosphane group attached to a phenyl ring, which is further substituted with a tert-butyl-dimethyl-silanyloxy group. The combination of these functional groups imparts distinctive reactivity and stability to the molecule, making it valuable in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane typically involves the following steps:
Formation of the tert-Butyl-dimethyl-silanyloxy Group: This step involves the reaction of tert-butyl-dimethylsilyl chloride with a phenol derivative to form the tert-butyl-dimethyl-silanyloxy group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Attachment of the Phosphane Group: The next step involves the introduction of the diphenyl-phosphane group to the phenyl ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable phosphane precursor and a phenylboronic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphane oxides.
Reduction: Reduction reactions can be employed to modify the oxidation state of the phosphane group, potentially converting it to a phosphine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Phosphane Oxides: Formed through oxidation reactions.
Phosphines: Resulting from reduction reactions.
Functionalized Phenyl Derivatives: Obtained through substitution reactions.
Applications De Recherche Scientifique
[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane: finds applications in various scientific domains:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be employed in the synthesis of biologically active molecules, serving as a building block for drug development.
Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity and stability.
Mécanisme D'action
The mechanism by which [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane exerts its effects is primarily through its ability to coordinate with metal centers. The phosphane group acts as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The tert-butyl-dimethyl-silanyloxy group provides steric hindrance, enhancing the selectivity and stability of the metal-ligand complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(tert-Butyl-dimethyl-silanyloxy)-benzaldehyde]: Shares the tert-butyl-dimethyl-silanyloxy group but differs in the functional group attached to the phenyl ring.
[tert-Butyldimethylsilanol]: Contains the tert-butyl-dimethyl-silanyloxy group but lacks the phosphane moiety.
[tert-Butyldimethylsilane]: Similar in the silane group but does not have the phenyl or phosphane groups.
Uniqueness
- The presence of both the phosphane and tert-butyl-dimethyl-silanyloxy groups in [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane imparts unique reactivity and stability, making it distinct from other similar compounds. This dual functionality allows for versatile applications in catalysis and material science.
Propriétés
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29OPSi/c1-24(2,3)27(4,5)25-20-16-18-23(19-17-20)26(21-12-8-6-9-13-21)22-14-10-7-11-15-22/h6-19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGCHINHVXAYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29OPSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)
![tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)






![[6,6]-Phenyl-C61-butyric Acid Dodecyl Ester](/img/structure/B6319247.png)
![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine](/img/structure/B6319259.png)

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)
